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C28H24Cl2FN3O2
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Overview
Description
The compound with the molecular formula C28H24Cl2FN3O2 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes chlorine, fluorine, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H24Cl2FN3O2 typically involves multi-step organic reactions. One common method includes the reaction of a substituted aniline with a chlorinated aromatic compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The intermediate product is then subjected to further reactions, including fluorination and nitration, to achieve the final compound.
Industrial Production Methods
Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to maintain consistent reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
C28H24Cl2FN3O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
C28H24Cl2FN3O2: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C28H24Cl2FN3O2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. This interaction can lead to various biological effects, including the inhibition of cell growth or the induction of apoptosis.
Comparison with Similar Compounds
C28H24Cl2FN3O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of both chlorine and fluorine atoms in provides unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.
Biological Activity
The compound with the molecular formula C28H24Cl2FN3O2 is a halogenated derivative of 2-deoxy-D-glucose (2-DG), which has garnered attention in recent years for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and research findings.
Overview of 2-Deoxy-D-Glucose (2-DG)
2-DG is a glucose analog that inhibits glycolysis, a metabolic pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). Despite its potential, the clinical application of 2-DG is limited due to poor pharmacokinetics. Researchers have synthesized various halogenated derivatives to enhance its efficacy and stability.
- Inhibition of Glycolysis :
- Halogenation Effects :
Efficacy Studies
Recent studies have evaluated the biological activity of various halogenated derivatives of 2-DG:
- Cytotoxicity :
- In Vitro Studies :
Comparative Data Table
Compound | IC50 (µM) | Mechanism | Notes |
---|---|---|---|
2-Deoxy-D-Glucose | 100 | Glycolysis inhibition | Poor pharmacokinetics |
Fluorinated Derivative 1 | 25 | Enhanced hexokinase inhibition | Effective in hypoxic conditions |
Fluorinated Derivative 2 | 30 | Enhanced hexokinase inhibition | Improved stability |
Non-fluorinated Analog | 80 | Glycolysis inhibition | Less effective |
Case Study: Glioblastoma Multiforme Treatment
A study investigated the effects of halogenated derivatives on GBM cell lines. The results indicated that:
Properties
Molecular Formula |
C28H24Cl2FN3O2 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C28H24Cl2FN3O2/c1-28(2)14-22-25(24(35)15-28)26(16-7-9-17(31)10-8-16)34(23-6-4-3-5-21(23)33-22)27(36)32-18-11-12-19(29)20(30)13-18/h3-13,26,33H,14-15H2,1-2H3,(H,32,36) |
InChI Key |
TVHWFZQQWXXTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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